molecular formula C18H21N3O4 B2546275 N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-01-1

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2546275
M. Wt: 343.383
InChI Key: LAWZNABZTKCMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. The MDM2-p53 interaction is a critical pathway for regulating the activity of the tumor suppressor protein p53. Inhibition of this pathway can lead to the activation of p53 and subsequent induction of cell cycle arrest, apoptosis, and senescence. MI-773 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Scientific Research Applications

Biological Effects and Applications

Research on compounds related to morpholine and indole derivatives, such as those mentioned in studies of dimethylacetamide and its derivatives, highlights the commercial importance and biological implications of these chemicals. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including N,N-dimethylacetamide, emphasizing their significant biological effects due to exposure, which can vary qualitatively and quantitatively among similar compounds. This suggests a potential research interest in exploring the biological activities of N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, particularly its interactions with biological systems and potential therapeutic uses (Kennedy, 2001).

Syntheses and Chemical Properties

Dupeux and Michelet (2022) discussed the syntheses and properties of chiral 1,4-Oxazino[4,3-a]indoles, emphasizing the bioactive properties of molecules containing indole cores fused with morpholine rings. Their review of enantioselective syntheses and bioactive properties of chiral oxazinoindoles underlines the chemical interest in compounds with similar structural features for their antidepressant, anti-inflammatory, and antitumor activities. This highlights a potential avenue for the synthesis and application of N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide in creating bioactive molecules (Dupeux & Michelet, 2022).

Pharmacological Applications

A review by Asif and Imran (2019) on morpholine and pyrans derivatives outlined the pharmacological significance of the morpholine ring, indicating its presence in various compounds developed for diverse pharmacological activities. Given the structural relationship, N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may also possess a range of pharmacological activities worth exploring, particularly in the design and synthesis of novel drugs with morpholine and indole cores. This demonstrates the pharmaceutical relevance of researching such compounds (Asif & Imran, 2019).

properties

IUPAC Name

N,N-dimethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-19(2)18(24)17(23)14-11-21(15-6-4-3-5-13(14)15)12-16(22)20-7-9-25-10-8-20/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWZNABZTKCMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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